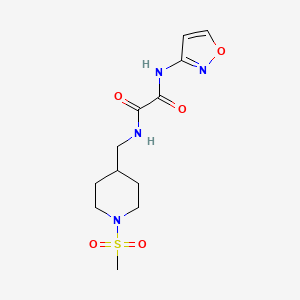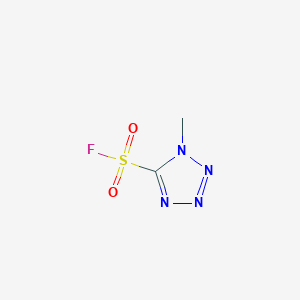![molecular formula C19H22N4O2 B2719780 N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097867-17-7](/img/structure/B2719780.png)
N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound that contains several functional groups and rings, including a phenyloxane ring, an azetidine ring, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions such as the Suzuki–Miyaura cross-coupling . The starting materials often include azetidine derivatives and other heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyloxane, azetidine, and pyridazine rings. The exact structure would need to be confirmed through spectroscopic methods such as NMR and HRMS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as the aza-Michael addition .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis and pharmacological activity of various Schiff’s bases and azetidinones, including compounds structurally similar to N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. These compounds showed potential as antidepressant and nootropic agents, with certain derivatives exhibiting significant antidepressant activity. The research highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting a pathway for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Enantioselective Functionalization in Drug Discovery
Jain, Verma, Xia, and Yu (2016) discussed the importance of saturated aza-heterocycles in drug discovery, highlighting their role in asymmetric synthesis. Their study on enantioselective α-C–H coupling of amines, including azetidines, provided insights into developing methods for functionalizing these structures. This research is significant for drug discovery, particularly for compounds like N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine, demonstrating the versatility and potential of these compounds in medicinal chemistry (Jain et al., 2016).
Antioxidant Properties
Jaishree, Ramdas, Sachin, and Ramesh (2012) conducted a study on the in vitro antioxidant properties of novel thiazole derivatives, which included compounds structurally related to N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. This research demonstrated the potential of these compounds in exhibiting potent antioxidant activity, which can be crucial in developing treatments for oxidative stress-related disorders (Jaishree et al., 2012).
Transition-Metal-Catalyzed C-N Bond Forming Reactions
Shin, Kim, and Chang (2015) explored the use of transition-metal catalysis for direct C-H amination, using organic azides as the amino source. This approach is highly relevant for synthesizing nitrogen-containing compounds like N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine. The study showed that these methods could be used to efficiently construct carbon-nitrogen bonds, crucial in the synthesis of functional materials and pharmaceutical agents (Shin et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(23-13-16(14-23)21-17-7-4-10-20-22-17)19(8-11-25-12-9-19)15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZVCGDZHWTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)
![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)
![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)


![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)



